An In-depth Technical Guide to the Chemical Properties of Indomethacin Ethyl Ester
An In-depth Technical Guide to the Chemical Properties of Indomethacin Ethyl Ester
Introduction: Beyond the Parent Compound
Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in managing inflammation and pain for decades.[1] Its mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood.[1] However, its clinical and research applications are often limited by its physicochemical properties, notably its low aqueous solubility. To overcome this, researchers frequently turn to prodrug strategies, modifying the parent molecule to enhance properties like lipophilicity and membrane permeability.
This guide focuses on a key derivative: Indomethacin Ethyl Ester . By converting the carboxylic acid group of indomethacin into an ethyl ester, the molecule's polarity is significantly reduced. This transformation makes it an invaluable tool for researchers in drug delivery, formulation science, and pharmacology. Understanding its distinct chemical properties is paramount for its effective synthesis, characterization, and application. This document provides a comprehensive overview of its chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, designed for professionals in drug development and chemical research.
Chemical Identity and Core Structure
Indomethacin ethyl ester is the ethyl ester derivative of indomethacin. The esterification of the parent drug's carboxylic acid moiety fundamentally alters its chemical behavior and physical properties.
-
IUPAC Name: ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate[2]
-
Synonyms: 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester, Indomethacin EP Impurity I[2]
-
CAS Number: 16401-99-3[2]
-
Chemical Formula: C₂₁H₂₀ClNO₄[2]
-
Molecular Weight: 385.84 g/mol [2]
The structure retains the core indole ring, the N-(p-chlorobenzoyl) group, and the 5-methoxy substituent that are critical for the pharmacological activity of the parent drug. The key modification is the ethyl ester group (-COOCH₂CH₃) at the end of the acetic acid side chain.
Physicochemical Properties: A Comparative Overview
The conversion from a carboxylic acid to an ester induces significant changes in the molecule's physical properties. The most notable is the increase in hydrophobicity (lipophilicity), which influences solubility and interaction with biological membranes.
| Property | Value | Source |
| Appearance | Off-white solid | [3] |
| Molecular Formula | C₂₁H₂₀ClNO₄ | [2] |
| Molecular Weight | 385.84 g/mol | [2] |
| Melting Point (Parent) | ~160 °C (for Indomethacin) | [4][5] |
| pKa (Parent) | 4.5 (for Indomethacin) | [6] |
| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in chloroform, ethyl acetate, and acetone; sparingly soluble in ethanol. | [3][6] |
| LogP (Calculated) | Higher than the parent drug, indicating increased lipophilicity. | [7] |
Note: Some properties, like melting point and pKa, are provided for the parent compound, indomethacin, as they provide critical context for understanding the derivative. The ester itself does not have a pKa in the physiological range.
Spectroscopic Profile: Fingerprinting the Molecule
Accurate characterization is essential for confirming the identity and purity of synthesized indomethacin ethyl ester. The following data provides a reference for its spectroscopic signature.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups. The esterification is clearly confirmed by the appearance of a strong ester carbonyl (C=O) stretch and the disappearance of the broad O-H stretch characteristic of the parent carboxylic acid.
-
Key Peaks (cm⁻¹):
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the molecule's carbon-hydrogen framework. The spectra, typically run in CDCl₃, show distinct signals for the newly introduced ethyl group.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.15 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.[3]
-
δ ~1.26 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.[3]
-
Other Key Signals: δ ~7.65 & 7.46 (doublets, 4H, aromatic protons of chlorobenzoyl ring), δ 6.65-6.97 (multiplet, 3H, indole ring protons), δ 3.84 (singlet, 3H, -OCH₃), δ 3.65 (singlet, 2H, -CH₂-COO-), δ 2.38 (singlet, 3H, indole C2-methyl).[3]
-
-
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry is typically used to confirm the molecular weight.
-
ESI-MS: The expected mass for the sodiated adduct [M+Na]⁺ is m/z 408.1 .[3] This provides definitive confirmation of the compound's molecular formula and successful synthesis.
Synthesis and Purification: An Experimental Protocol
Indomethacin ethyl ester is most commonly prepared via the esterification of indomethacin. The Steglich esterification is a reliable method that uses a carbodiimide coupling agent and a catalyst.
Synthesis Workflow Diagram
The overall process from starting material to purified product can be visualized as follows.
Caption: Workflow for the synthesis and characterization of indomethacin ethyl ester.
Detailed Protocol: Steglich Esterification
This protocol is based on established methods for the synthesis of indomethacin prodrugs.[3][7]
Materials:
-
Indomethacin (1 eq.)
-
Ethanol (2 eq.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.15 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Reaction Setup: Dissolve indomethacin (1 eq.) in a minimum amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The solution will be a bright yellow.
-
Addition of Reagents: Add DMAP (0.15 eq.) and ethanol (2 eq.) to the solution. Stir for 5 minutes.
-
Initiation: In a separate container, dissolve DCC (1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the indomethacin spot.
-
Workup - Filtration: A white precipitate, dicyclohexylurea (DCU), will form. Remove the DCU by vacuum filtration.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient (e.g., 20:80 EtOAc:Hexane).[3]
-
Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent to yield the final product as an off-white solid. Confirm the structure and purity using NMR and MS as described in Section 4.
Causality Note: DCC is the coupling agent that activates the carboxylic acid. DMAP serves as a highly effective acylation catalyst, significantly accelerating the reaction, which would otherwise be very slow, especially with sterically hindered substrates.[8]
Reactivity and Stability
The ethyl ester is significantly more stable against non-enzymatic degradation in neutral or slightly acidic conditions compared to some other prodrugs.[9] However, its primary mode of chemical reactivity is hydrolysis, which reverts it to the parent drug, indomethacin.
Alkaline Hydrolysis
The ester bond is susceptible to cleavage under basic (alkaline) conditions. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[10][11] This process is effectively irreversible and is a key consideration for formulation and storage, as exposure to high pH environments will lead to degradation.
Caption: Alkaline hydrolysis of indomethacin ethyl ester to its parent carboxylate.
Enzymatic Hydrolysis (Bioactivation)
In a biological context, indomethacin ethyl ester functions as a prodrug. It is designed to be inactive until it undergoes enzymatic hydrolysis in the body, primarily by carboxylesterases found in the liver, plasma, and other tissues.[12] This reaction releases the active drug, indomethacin, at the target site or systemically. This bioactivation is a critical aspect of its pharmacological profile.
Analytical Characterization Workflow
A self-validating protocol for any synthesized compound requires a logical flow of analysis to confirm its identity and purity.
Caption: Standard analytical workflow for the characterization of indomethacin ethyl ester.
Conclusion
Indomethacin ethyl ester represents a chemically robust and scientifically valuable derivative of its parent NSAID. Its enhanced lipophilicity, achieved through a straightforward esterification process, makes it an ideal candidate for advanced drug delivery research and as a tool for studying cellular transport mechanisms. Its well-defined spectroscopic signature allows for unambiguous identification, while an understanding of its primary reactivity—hydrolysis—is crucial for its handling, formulation, and interpretation in biological systems. This guide provides the foundational chemical and procedural knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important compound.
References
-
Urbani, M., et al. (2022). Indomethacin: The Interplay between Structural Relaxation, Viscous Flow and Crystal Growth. Pharmaceutics, 14(11), 2351. Available from: [Link]
-
The International Pharmacopoeia. (n.d.). Indometacin (Indometacinum). Retrieved from [Link]
-
Cruz, L., et al. (2006). Diffusion and mathematical modeling of release profiles from nanocarriers. ResearchGate. Available from: [Link]
-
GALLOWAY, J. M., et al. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Journal of Materials Chemistry B, 11(48), 11985–11996. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3715, Indomethacin. Retrieved from [Link]
-
Poletto, F. S., et al. (2008). Selective cytotoxicity of indomethacin and indomethacin ethyl ester-loaded nanocapsules against glioma cell lines: an in vitro study. International Journal of Pharmaceutics, 356(1-2), 36-43. Available from: [Link]
-
Brus, J., et al. (2015). Solid-State NMR Spectroscopy and First-Principles Calculations: a Powerful Combination of Tools for the Investigation of Polymorphism of Indomethacin. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Interpretation of IR spectra of pure drug indomethacin. Retrieved from [Link]
-
McDonald, T. O., et al. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. ResearchGate. Available from: [Link]
-
Buanz, A. B. M., et al. (2011). Indomethacin: New Polymorphs of an Old Drug. Molecular Pharmaceutics, 8(5), 1546–1553. Available from: [Link]
-
Ourique, A. F., et al. (2003). Alkaline hydrolysis as a tool to determine the association form of indomethacin in nanocapsules prepared with poly(eta-caprolactone). PubMed. Available from: [Link]
-
Cattani, V. B., et al. (2008). Pharmacokinetic evaluation of indomethacin ethyl ester-loaded nanoencapsules. International Journal of Pharmaceutics, 363(1-2), 214-6. Available from: [Link]
-
Tan, Y. F., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(11), 1121. Available from: [Link]
-
Wang, R., et al. (2012). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Semalty, A., & Semalty, M. (2012). Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation. PubMed. Available from: [Link]
-
Delgado, D. R., & Martínez, F. (2014). Estimation of the indomethacin solubility in ethanol + water mixtures by the extended Hildebrand solubility approach. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 133-148. Available from: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl Fumarate. Organic Syntheses, 63, 183. Available from: [Link]
-
Khan, M. N., et al. (2016). Proposed mechanism for the alkaline hydrolysis of indomethacin. ResearchGate. Available from: [Link]
-
Stoyanova, S., et al. (2021). Preparation and Characterization of Indomethacin Supramolecular Systems with β-Cyclodextrin in Order to Estimate Photostability Improvement. Pharmaceutics, 13(12), 2118. Available from: [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available from: [Link]
-
All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]
-
MaChemGuy. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification) [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Indomethacin-guided cancer selective prodrug conjugate activated by histone deacetylase and tumour. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). indomethacin conjugates for Photodynamic. Retrieved from [Link]
-
JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indomethacin Ethyl Ester | LGC Standards [lgcstandards.com]
- 3. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Indometacin | 53-86-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacokinetic evaluation of indomethacin ethyl ester-loaded nanoencapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
